molecular formula C24H16N2 B1331531 2,3-Diphenylbenzo[f]quinoxaline CAS No. 10322-25-5

2,3-Diphenylbenzo[f]quinoxaline

Cat. No. B1331531
CAS RN: 10322-25-5
M. Wt: 332.4 g/mol
InChI Key: GMULDPVEJSZHIF-UHFFFAOYSA-N
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Description

2,3-Diphenylbenzo[f]quinoxaline is a chemical compound . It is also known as a quinoxaline derivative .


Synthesis Analysis

The synthesis of 2,3-Diphenylbenzo[f]quinoxaline involves various methods. One method involves the Buchwald–Hartwig amination reaction . Another method involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound by heating in a solvent . There are also green chemistry approaches, such as the sonochemical synthesis .


Molecular Structure Analysis

The molecular formula of 2,3-Diphenylbenzo[f]quinoxaline is C20H14N2 . The phenyl rings in 2,3-diphenylquinoxaline form torsion angles with the plane defined by the quinoxaline moiety .


Chemical Reactions Analysis

Upon irradiation, 2,3-diphenylbenzo[f]quinoxaline undergoes photodimerisation . There are also studies on the reactions of 2,3-diphenylbenzo[f]quinoxaline with different ligands .


Physical And Chemical Properties Analysis

2,3-Diphenylbenzo[f]quinoxaline has a molecular weight of 282.3386 . Its physical and chemical properties such as melting point, boiling point, and density are yet to be confirmed .

Scientific Research Applications

Organometallic Chemistry

2,3-Diphenylbenzo[f]quinoxaline, when treated with specific organometallic compounds, shows significant reactions leading to novel biscyclomanganated products. These reactions are valuable in the study of ligand transformations and the structure of resulting compounds can be analyzed using techniques like X-ray diffraction (Djukic et al., 2005).

Crystallography

In crystallography, the structural analysis of 2,3-diphenylbenzo[f]quinoxaline and its derivatives provides insights into their crystallization patterns and molecular geometry. For instance, their crystalline forms exhibit specific space groups and angles, which are key for understanding their solid-state properties (Cantalupo et al., 2006).

Polymer Chemistry

2,3-Diphenylbenzo[f]quinoxaline derivatives are utilized in polymer chemistry, particularly in the synthesis of copolymers for solar cell applications. Their optical, electrochemical, and photovoltaic properties are essential for improving the efficiency of polymer solar cells (Lee et al., 2011).

Synthesis of Heterocycles

This compound is a versatile building block in organic synthesis, particularly for creating a variety of heterocyclic compounds. These synthesized products can have applications in pharmacology and materials science (Azab & Saad, 2016).

Corrosion Inhibition

Quinoxaline derivatives, including 2,3-diphenylbenzo[f]quinoxaline, have been studied for their potential as corrosion inhibitors. These compounds can significantly reduce the corrosion rate of metals, making them useful in industrial applications (Saraswat & Yadav, 2020).

Photodynamic Therapy

Certain cationic iridium complexes derived from 2,3-diphenylbenzo[f]quinoxaline exhibit near-infrared phosphorescence and can be used in photodynamic therapy (PDT) for treating cancer. Their effectiveness varies with the identity of the coligand, demonstrating the compound's potential in therapeutic applications (Wang et al., 2017).

Electrochemistry

In electrochemistry, studies focus on quinoxaline derivatives as corrosion inhibitors. For example, 2,3-diphenylbenzo[f]quinoxaline and related compounds are analyzed for their effectiveness in preventing metal corrosion in acidic mediums, which is critical for industrial metal preservation (Saraswat & Yadav, 2020).

Polymer Science

Research in polymer science involves using 2,3-diphenylbenzo[f]quinoxaline in the synthesis of novel polymers with potential applications in various fields like materials science and engineering (Baek et al., 2006).

properties

IUPAC Name

2,3-diphenylbenzo[f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)26-24-20-14-8-7-9-17(20)15-16-21(24)25-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMULDPVEJSZHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)N=C2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303884
Record name 2,3-diphenylbenzo[f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylbenzo[f]quinoxaline

CAS RN

10322-25-5
Record name NSC163177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163177
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Record name 2,3-diphenylbenzo[f]quinoxaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPHENYL-5,6-BENZOQUINOXALINE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Singh, R Shaw, S Chaudhary, A Kumar, R Pratap - Tetrahedron, 2016 - Elsevier
We have developed a new, metal free methodology for the synthesis of 3,4-diamino-2-methylsulfanyl-naphthalene-1-carbonitrile by reaction of 2-(1-cyano-2,2-bis(methylthio)vinyl)…
Number of citations: 6 www.sciencedirect.com

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